molecular formula C10H19N3O B8747162 1-Propanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-

1-Propanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-

Cat. No. B8747162
M. Wt: 197.28 g/mol
InChI Key: OZZGPKBTZCTZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 1-[4-(3-azetidinyl)-1-piperazinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Propanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C10H19N3O/c1-2-10(14)13-5-3-12(4-6-13)9-7-11-8-9/h9,11H,2-8H2,1H3

InChI Key

OZZGPKBTZCTZBK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2CNC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCC(=O)N1CCN(C2CN(C(c3ccccc3)c3ccccc3)C2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-[1-(diphenylmethyl)azetidin-3-yl]-4-propionylpiperazine (0.22 g, 0.59 mmol) was dissolved in a mixture of ethanol (9 mL) and acetic acid (0.2 mL) and to the resultant solution was added palladium hydroxide on carbon (83 mg). The mixture was stirred under hydrogen (5 bar) at RT for 23 h and then the catalyst was filtered off by means of a phase separator column then washing with ethanol. The solvent was removed by evaporation and the residue was dissolved in methanol (1 mL). The solution was filtered through a cation exchange column (Isolate SCX-2, 10 g). The column was washed with THF and then the product was eluted with ammonia-saturated methanol. The solvent was removed by evaporation and there was obtained 0.13 g (100%) of the title compound as an oil. 1H NMR (500 MHz, CD3OD): 1.1 (t, 3H), 2.3-2.5 (m, 6H), 3.4 (m, 1H), 3.6 (m, 4H), 3.9-4.0 (m, 4H).
Name
1-[1-(diphenylmethyl)azetidin-3-yl]-4-propionylpiperazine
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.